Home > Products > Screening Compounds P47369 > Fasudil hydrochloride
Fasudil hydrochloride - 105628-07-7

Fasudil hydrochloride

Catalog Number: EVT-287743
CAS Number: 105628-07-7
Molecular Formula: C14H18ClN3O2S
Molecular Weight: 327.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fasudil hydrochloride is a selective inhibitor of Rho-associated protein kinase (ROCK) [, , , ]. It plays a significant role in scientific research as a tool to understand and manipulate the ROCK signaling pathway, which is involved in various cellular processes, including cell proliferation, migration, apoptosis, and inflammation.

Isoquinoline-5-sulfonic acid

Compound Description: Isoquinoline-5-sulfonic acid is an impurity that can arise during the manufacturing process of Fasudil hydrochloride, particularly when exposed to light.

Hexahydro-1-(5-isoquinoline sulfonyl)-1 (H)-1, 4- diazepine hydrochloride amorphous compound

Compound Description: This compound represents the amorphous form of Fasudil hydrochloride. Research indicates it exhibits higher purity, improved stability, reduced hygroscopicity, better moldability, and a faster dissolution rate compared to the crystalline form of Fasudil hydrochloride.

Fasudil hydrochloride dihydrate

Compound Description: Fasudil hydrochloride dihydrate is a specific crystal form of Fasudil hydrochloride. It demonstrates less hygroscopicity compared to the previously known crystal form of the drug.

Source and Classification

Fasudil hydrochloride is synthesized from 5-isoquinoline sulfonic acid, which serves as the primary raw material in its synthesis. The compound is classified under heterocyclic compounds due to its isoquinoline structure, and it falls within the broader category of pharmaceuticals targeting Rho-associated coiled-coil containing protein kinase pathways.

Synthesis Analysis

The synthesis of fasudil hydrochloride involves several key steps, primarily utilizing 5-isoquinoline sulfonic acid as the starting material. The process can be summarized as follows:

  1. Sulfonylation: The initial step involves the reaction of 5-isoquinoline sulfonic acid with thionyl chloride to form 5-isoquinoline sulfonyl chloride. This reaction typically occurs at elevated temperatures (75 °C to 85 °C) under reflux conditions.
  2. Formation of Intermediate: The resulting sulfonyl chloride is then treated with piperazine or its derivatives in the presence of alkaline reagents to form the desired fasudil compound.
  3. Purification: The crude product undergoes a purification process that includes extraction with dichloromethane, washing with sodium bicarbonate, and subsequent drying to yield pure fasudil hydrochloride .

The yield of this synthesis can vary, but reports indicate that using a molar ratio of 1:4 for 5-isoquinoline sulfonyl chloride to piperazine can achieve approximately 70% yield under optimal conditions .

Molecular Structure Analysis

Fasudil hydrochloride has a complex molecular structure characterized by its isoquinoline core and piperazine moiety. Its chemical formula is C12H15ClN2O2SC_{12}H_{15}ClN_2O_2S, and it features several functional groups that contribute to its biological activity:

  • Isoquinoline Ring: This bicyclic structure is essential for the compound's interaction with biological targets.
  • Piperazine Group: This moiety enhances solubility and bioavailability.
  • Sulfonyl Group: The presence of the sulfonyl group is critical for the inhibition of Rho-kinase activity.

The molecular weight of fasudil hydrochloride is approximately 270.77 g/mol .

Chemical Reactions Analysis

Fasudil hydrochloride participates in various chemical reactions, particularly those involving Rho-kinase inhibition. Key reactions include:

  1. Inhibition of Rho-Kinase: Fasudil inhibits the phosphorylation of myosin light chain phosphatase, leading to decreased smooth muscle contraction.
  2. Interactions with Cellular Pathways: It modulates pathways involving c-Jun N-terminal kinase and transforming growth factor beta, which are crucial in cellular proliferation and fibrosis .

The compound's reactivity can also be influenced by its functional groups, allowing for further derivatization or modification in synthetic chemistry.

Mechanism of Action

Fasudil exerts its pharmacological effects primarily through the inhibition of Rho-associated coiled-coil containing protein kinase. This mechanism involves:

  • Inhibition of Rho-Kinase Activity: By blocking Rho-kinase, fasudil reduces the phosphorylation of downstream targets involved in smooth muscle contraction and cell proliferation.
  • Reduction of Fibrosis: In cardiac fibroblasts, fasudil has been shown to suppress high glucose-induced proliferation and collagen synthesis, indicating its potential application in treating diabetic cardiac fibrosis .

This mechanism highlights fasudil's role as a therapeutic agent in managing conditions related to excessive smooth muscle contraction and fibrosis.

Physical and Chemical Properties Analysis

Fasudil hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a pale yellow oil or solid.
  • Solubility: Soluble in organic solvents like dichloromethane and ethanol; limited solubility in water.
  • Melting Point: The melting point ranges around 200 °C when hydrated.

These properties are significant for formulation development in pharmaceutical applications.

Applications

Fasudil hydrochloride has several important scientific applications:

  1. Cardiovascular Diseases: Used to treat conditions such as pulmonary hypertension due to its vasodilatory effects.
  2. Neurological Disorders: Investigated for potential neuroprotective effects in stroke models.
  3. Fibrosis Treatment: Shows promise in preventing cardiac fibrosis associated with diabetes by inhibiting excessive fibroblast proliferation .
  4. Research Tool: Utilized in laboratory settings to study Rho-kinase pathways and their implications in various diseases.
Introduction to Fasudil Hydrochloride: Discovery and Development

Historical Context of Rho-Kinase Inhibitors in Pharmacological Research

The exploration of Rho-associated coiled-coil containing protein kinase (Rho-kinase or ROCK) inhibitors emerged from foundational studies on Rho guanosine triphosphatases (GTPases) in cytoskeletal regulation. Rho GTPases, part of the Ras superfamily, act as molecular switches cycling between guanosine triphosphate (GTP)-bound active and guanosine diphosphate (GDP)-bound inactive states under the control of guanine nucleotide exchange factors, GTPase-activating proteins, and guanine nucleotide dissociation inhibitors [3] [6]. In the late 1990s, researchers identified Rho-kinase (comprising isoforms ROCK1 and ROCK2) as a critical downstream effector of RhoA, governing actin cytoskeleton organization, cell adhesion, motility, and contractility through phosphorylation of substrates like myosin light chain, myosin phosphatase target subunit 1, and LIM kinases [1] [3].

Early pharmacological agents targeting this pathway were nonselective and limited by toxicity profiles. For example, the alkaloid Y-27632, developed in 1997, demonstrated ROCK inhibition but exhibited off-target effects on protein kinase C and calcium channels [3]. This compound nonetheless established key principles: ROCK inhibition reduced vascular smooth muscle hypercontraction and endothelial dysfunction in cardiovascular models. Researchers subsequently sought isoform-selective inhibitors with improved specificity, recognizing ROCK2's dominance in neural and cardiac tissues (versus ROCK1 in liver, lung, and blood) [6] [3].

Table 1: Early Milestones in Rho-Kinase Inhibitor Development

YearCompoundKey PropertiesResearch Impact
1997Y-27632First synthetic ROCK inhibitor; IC₅₀ ~140 nM for ROCK2Validated ROCK as a target for vasospasm and hypertension
1995Fasudil HydrochlorideSelective ATP-competitive inhibitor; IC₅₀ ~10.7 μMFirst clinically approved ROCK inhibitor (Japan)
2000sHydroxyfasudilActive metabolite; 3-5x greater potency than fasudilExplained sustained activity after fasudil administration

Discovery of Fasudil Hydrochloride as a Novel ROCK Inhibitor

Fasudil hydrochloride (chemical name: 5-(1,4-Diazepane-1-sulfonyl)isoquinoline hydrochloride) was synthesized in the late 1980s by Asahi Kasei Pharma Corporation as part of a program targeting cerebral vasospasm. Initial phenotypic screening identified its vasodilatory properties, but its molecular mechanism remained undefined until 1997 when Uehata et al. demonstrated specific inhibition of Rho-kinase [2]. Structural analysis revealed fasudil competitively binds the adenosine triphosphate (ATP)-binding pocket of ROCK via hydrogen bonding with leucine 205 and aspartic acid 202 residues, preventing phosphorylation of downstream substrates [10] [6].

A breakthrough discovery was fasudil's metabolism into hydroxyfasudil, its primary active metabolite formed via hepatic cytochrome P450 enzymes. Hydroxyfasudil exhibits 3-5-fold greater potency against ROCK than the parent compound due to enhanced interactions with the kinase domain [9] [2]. Importantly, fasudil showed superior isoform selectivity compared to early inhibitors. Biochemical assays confirmed >10-fold selectivity for ROCK over protein kinase A, protein kinase G, and protein kinase C, mitigating off-target effects [10] [3].

Unexpectedly, research uncovered a second mechanism independent of ROCK inhibition: direct binding to α-synuclein. Nuclear magnetic resonance studies demonstrated fasudil interacts with tyrosine 133 and 136 residues of α-synuclein, inhibiting pathological aggregation in models of Parkinson disease [2] [7] [10]. This dual activity—encompassing enzymatic inhibition and protein misfolding modulation—positioned fasudil as a unique neuroprotective agent.

Evolution of Fasudil Hydrochloride in Preclinical and Translational Research

Preclinical studies rapidly expanded beyond cerebrovascular applications. In cardiovascular research, fasudil (0.1–10 mg/kg intravenous) reduced infarct size by 38–52% in rat myocardial ischemia-reperfusion models by suppressing neutrophil infiltration, improving endothelial nitric oxide synthase function, and inhibiting apoptosis through protein kinase B activation [4] [3]. Pulmonary hypertension models showed 30 mg/kg fasudil decreased right ventricular systolic pressure by 25% via downregulation of angiotensin-converting enzyme and extracellular signal-regulated kinase pathways [5] [2].

In neuroscience, fasudil demonstrated disease-modifying potential. Alzheimer disease models revealed reduced amyloid-β production (via beta-site amyloid precursor protein cleaving enzyme 1 suppression) and tau hyperphosphorylation [1] [6]. Parkinson disease studies noted 40–60% protection of dopaminergic neurons in substantia nigra, attributed to attenuated α-synuclein aggregation and microglial phenotype switching from pro-inflammatory M1 to anti-inflammatory M2 [7] [6]. Multiple sclerosis models highlighted fasudil’s promotion of oligodendrocyte differentiation and remyelination by inhibiting RhoA/ROCK-mediated growth cone collapse [1].

Table 2: Key Preclinical Findings of Fasudil Hydrochloride by Disease Model

Disease AreaModelDosage RegimenKey OutcomesProposed Mechanisms
Myocardial InfarctionRat LAD occlusion10 mg/kg IV at reperfusion↓ Infarct size 52%; ↑ ejection fraction 25%↓ ERK activation; ↑ p27Kip1; ↓ neutrophil infiltration
Pulmonary HypertensionMonocrotaline-induced PH30 mg/kg/day oral↓ RV hypertrophy 30%; ↓ pulmonary artery pressure 25%↓ ACE expression; ↑ eNOS mRNA stability
Alzheimer Disease5×FAD transgenic mice15 mg/kg/day IP↓ Aβ plaques 40%; ↓ phospho-tau↓ BACE1 activity; ↑ autophagy
Parkinson DiseaseMPTP mice10 mg/kg/day IP↑ Dopaminergic neurons 60%; ↓ α-synuclein aggregatesDirect α-syn binding; ↑ GDNF expression
Multiple SclerosisEAE mice20 mg/kg/day oral↑ Remyelination; ↓ clinical score 70%↓ T-cell migration; ↑ oligodendrocyte differentiation

Translational challenges centered on formulation optimization. Intravenous fasudil (approved for cerebral vasospasm in Japan in 1995) exhibited poor oral bioavailability and short half-life (t₁/₂ = 0.76 hours). Phase I trials in 2024 confirmed oral hydroxyfasudil achieves 69% systemic bioavailability relative to intravenous administration, enabling chronic dosing regimens [9]. This paved the way for neurodegenerative disease trials, including a phase IIa study in Parkinson disease (ROCK-PD) assessing oral fasudil’s safety and symptomatic efficacy [7].

Biomarker development accelerated translational efforts. Researchers correlated fasudil-mediated ROCK inhibition with decreased phosphorylated myosin phosphatase target subunit 1 levels in peripheral blood mononuclear cells, providing a pharmacodynamic indicator [9]. In cerebrospinal fluid, reduced neurofilament light chain levels indicated neuroaxonal protection in amyotrophic lateral sclerosis models [7], supporting ongoing clinical evaluation.

Properties

CAS Number

105628-07-7

Product Name

Fasudil hydrochloride

IUPAC Name

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydron;chloride

Molecular Formula

C14H18ClN3O2S

Molecular Weight

327.8 g/mol

InChI

InChI=1S/C14H17N3O2S.ClH/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;/h1,3-5,7,11,15H,2,6,8-10H2;1H

InChI Key

LFVPBERIVUNMGV-UHFFFAOYSA-N

SMILES

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.Cl

Synonyms

1-(5-isoquinolinesulfonyl)homopiperazine
AT 877
AT-877
AT877
fasudil
fasudil hydrochloride
fasudil mesylate
HA 1077
HA-1077

Canonical SMILES

[H+].C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.[Cl-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.